molecular formula C15H19Cl2N3O2 B2923619 1-(3,4-Dichlorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea CAS No. 2415489-88-0

1-(3,4-Dichlorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea

Cat. No. B2923619
CAS RN: 2415489-88-0
M. Wt: 344.24
InChI Key: YBLTYFJLGCBQQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dichlorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea, also known as DPAU, is a synthetic compound that has been widely used in scientific research. It belongs to the class of urea derivatives and has been found to exhibit various biological activities.

Mechanism Of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea involves the inhibition of protein kinases, which are enzymes that play a crucial role in various cellular processes, such as cell proliferation, differentiation, and apoptosis. 1-(3,4-Dichlorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea has been found to inhibit the activity of several protein kinases, including AKT, ERK, and JNK. This inhibition leads to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
1-(3,4-Dichlorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune system. 1-(3,4-Dichlorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea has also been found to reduce the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the expression of anti-inflammatory cytokines, such as IL-10.

Advantages And Limitations For Lab Experiments

1-(3,4-Dichlorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities and purified to a high degree of purity. 1-(3,4-Dichlorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea is also stable under normal laboratory conditions and can be stored for long periods without significant degradation. However, 1-(3,4-Dichlorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea has some limitations for lab experiments. It is a relatively new compound, and its biological properties are still being investigated. In addition, 1-(3,4-Dichlorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea has been found to exhibit some toxicity in animal studies, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of 1-(3,4-Dichlorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea. One area of research is the development of 1-(3,4-Dichlorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea analogs with improved biological properties. Another area of research is the investigation of the molecular mechanisms underlying the biological effects of 1-(3,4-Dichlorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea. Finally, the clinical application of 1-(3,4-Dichlorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea as a potential anticancer agent should be explored further.

Synthesis Methods

The synthesis of 1-(3,4-Dichlorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea involves the reaction of 3,4-dichlorophenyl isocyanate with 1-(oxan-4-yl)azetidin-3-amine in the presence of a suitable solvent and a catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with urea to give the final product. The yield of 1-(3,4-Dichlorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea has been extensively used in scientific research as a tool compound for studying various biological processes. It has been found to exhibit anticancer, antifungal, and antibacterial activities. 1-(3,4-Dichlorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea has also been used to study the role of protein kinases in cancer and inflammation. In addition, 1-(3,4-Dichlorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea has been found to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer cells.

properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19Cl2N3O2/c16-13-2-1-10(7-14(13)17)18-15(21)19-11-8-20(9-11)12-3-5-22-6-4-12/h1-2,7,11-12H,3-6,8-9H2,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLTYFJLGCBQQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2CC(C2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dichlorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea

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